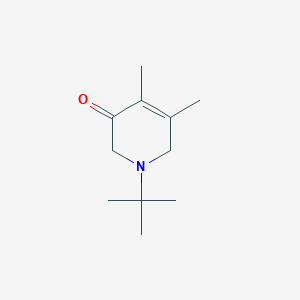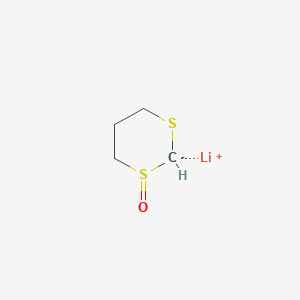
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is a lithiated derivative of 1,3-dithiane, a sulfur-containing heterocycle. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. It serves as a masked acyl anion equivalent, making it a valuable intermediate in various synthetic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is typically prepared by the deprotonation of 1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction can be represented as follows:
1,3-Dithiane+n-BuLi→Lithium 1-oxo-1lambda 4 ,3-dithian-2-ide
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as alkyl halides and carbonyl compounds.
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves electrophiles like alkyl halides in the presence of THF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Nucleophilic Addition: Forms substituted dithianes.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: Used in the Corey-Seebach reaction to form carbon-carbon bonds.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The compound acts as a nucleophile in various reactions, attacking electrophilic centers to form new bonds. The mechanism involves the formation of a carbanion at the 2-position of the dithiane ring, which then participates in nucleophilic addition or substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: The parent compound, used as a protective group for carbonyl compounds.
1,3-Dithiolane: Similar in structure but contains a five-membered ring.
2-Lithio-1,3-dithiane: Another lithiated derivative used in organic synthesis.
Uniqueness
Lithium 1-oxo-1lambda~4~,3-dithian-2-ide is unique due to its ability to act as a masked acyl anion equivalent, making it highly valuable in the formation of carbon-carbon bonds in complex organic molecules .
Eigenschaften
CAS-Nummer |
60349-88-4 |
|---|---|
Molekularformel |
C4H7LiOS2 |
Molekulargewicht |
142.2 g/mol |
InChI |
InChI=1S/C4H7OS2.Li/c5-7-3-1-2-6-4-7;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
MZUJQDJBCBCVDF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1CS[CH-]S(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)
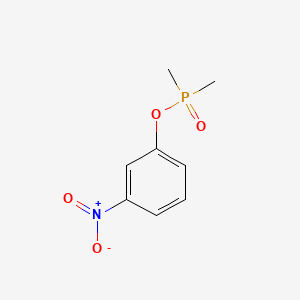
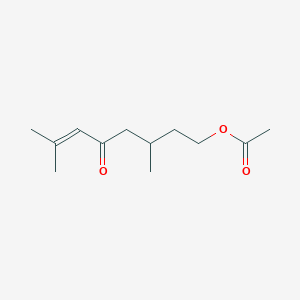
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)

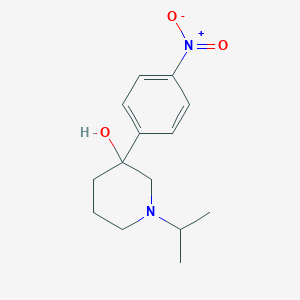
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
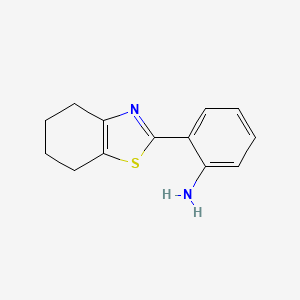
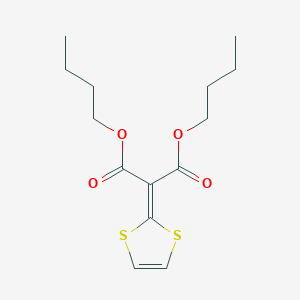
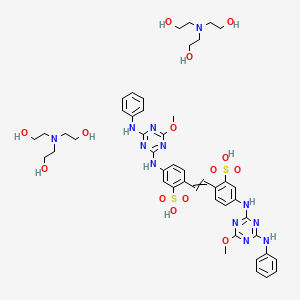
propanedioate](/img/structure/B14595971.png)
![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)
